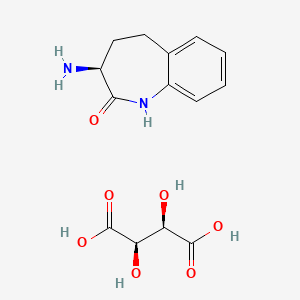
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. The presence of the L(+)-Tartaric acid moiety further enhances its stereochemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzazepinone core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents such as ammonia or amines.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using L(+)-Tartaric acid to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: The parent compound without the L(+)-Tartaric acid moiety.
(3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: The enantiomer of the compound.
Other Benzazepinones: Compounds with similar benzazepinone cores but different substituents.
Uniqueness
The presence of the L(+)-Tartaric acid moiety in (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one enhances its chiral properties, making it more suitable for specific applications in chiral synthesis and drug development. This unique feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.
特性
分子式 |
C14H18N2O7 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC名 |
(3S)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C10H12N2O.C4H6O6/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13;5-1(3(7)8)2(6)4(9)10/h1-4,8H,5-6,11H2,(H,12,13);1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 |
InChIキー |
UASTWASWKWPPOS-YIDNRZKSSA-N |
異性体SMILES |
C1CC2=CC=CC=C2NC(=O)[C@H]1N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1CC2=CC=CC=C2NC(=O)C1N.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


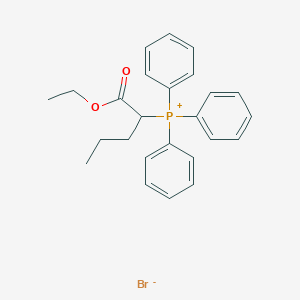
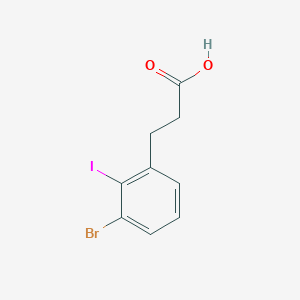

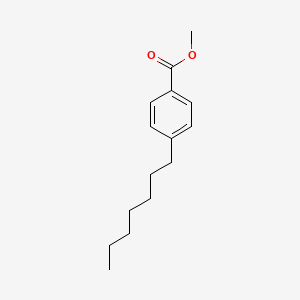
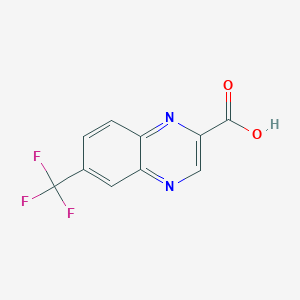
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12332914.png)

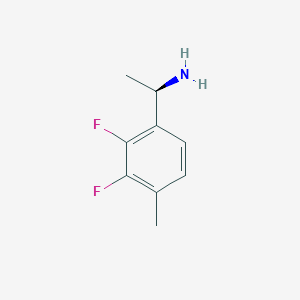

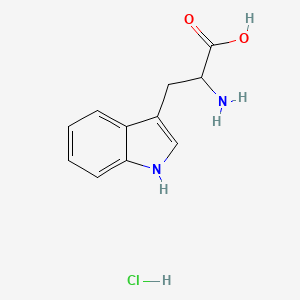
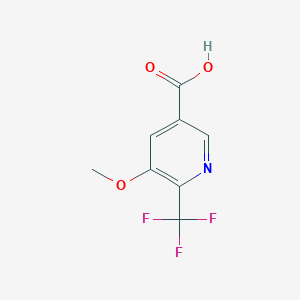
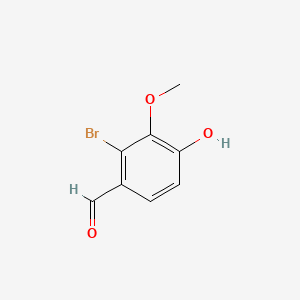
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12332951.png)

